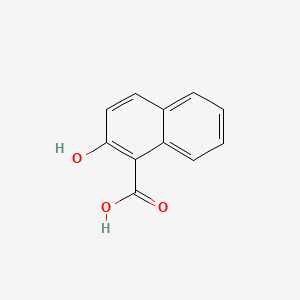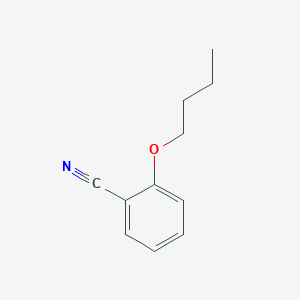
Phenyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl isocyanate can be synthesized through several methods. One common method involves the phosgenation of aniline, where aniline reacts with phosgene to produce this compound and hydrochloric acid as a by-product . This method, however, involves handling toxic phosgene and corrosive by-products.
A phosgene-free approach involves the catalytic decomposition of methyl N-phenyl carbamate using a bismuth oxide catalyst. This method is environmentally friendly and avoids the use of toxic phosgene . The reaction conditions include a mass ratio of catalyst to methyl N-phenyl carbamate of 0.05, a mass ratio of o-dichlorobenzene to methyl N-phenyl carbamate of 15:1, and a reaction time of 60 minutes at the boiling temperature of o-dichlorobenzene .
Industrial Production Methods: Industrial production of this compound typically follows the phosgenation route due to its efficiency and scalability. the phosgene-free method is gaining traction due to its environmental benefits and safety .
Análisis De Reacciones Químicas
Phenyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: It reacts with amines to form ureas and with alcohols to form carbamates.
Cycloaddition Reactions: It can react with cyclohexadienones to form vicinal diamine-containing heterocycle derivatives.
Hydrolysis: this compound reacts with water to form phenylamine and carbon dioxide.
Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions varying based on the desired product. Major products formed include ureas, carbamates, and heterocyclic compounds .
Aplicaciones Científicas De Investigación
Phenyl isocyanate has a wide range of applications in scientific research:
Mecanismo De Acción
Phenyl isocyanate exerts its effects through its highly reactive isocyanate group. It acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form stable products like ureas and carbamates . The mechanism involves the addition of the nucleophile to the carbon atom of the isocyanate group, followed by the formation of a new bond and the release of a by-product, such as water or carbon dioxide .
Comparación Con Compuestos Similares
- Methyl isocyanate (CH₃NCO)
- Tolyl isocyanate (C₆H₄CH₃NCO)
- Benzyl isocyanate (C₆H₅CH₂NCO)
- 4-Methoxyphenyl isocyanate (C₆H₄OCH₃NCO)
This compound’s aromatic nature makes it more stable and less volatile compared to its aliphatic counterparts, making it suitable for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
286012-94-0 |
|---|---|
Fórmula molecular |
C7H5NO |
Peso molecular |
125.077 g/mol |
Nombre IUPAC |
isocyanato(1,2,3,4,5,6-13C6)cyclohexatriene |
InChI |
InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1+1,2+1,3+1,4+1,5+1,7+1 |
Clave InChI |
DGTNSSLYPYDJGL-ZXJNGCBISA-N |
SMILES |
C1=CC=C(C=C1)N=C=O |
SMILES isomérico |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N=C=O |
SMILES canónico |
C1=CC=C(C=C1)N=C=O |
Punto de ebullición |
158-168 °C BP: 55 °C at 13 mm Hg 325.4 °F |
Color/Form |
Liquid |
Densidad |
1.08870 at 25.9 °C/4 °C; 1.0956 at 19.6 °C/4 °C; 1.092 at 15 °C/4 °C; 1.101 at 11.6 °C/4 °C Density: 1.0956 g/cu cm at 20 °C Relative density (water = 1): 1.095 |
Punto de inflamación |
132 °F (55.5 °C) (Open Cup) 51 °C c.c. 132 °F (open cup) |
melting_point |
Freezing point: -30 °C -30 °C -22 °F |
Descripción física |
Phenyl isocyanate appears as a colorless liquid. About the same density as water. Very toxic by ingestion, inhalation or skin absorption. Very irritating to skin, eyes and mucous membranes. Liquid Liquid with an acrid odor; [Merck Index] COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. Colorless to yellow liquid with a pungent odor. |
Números CAS relacionados |
27616-41-7 |
Solubilidad |
Decomposes in water, alcohol; very soluble in ether Solubility in water: reaction |
Densidad de vapor |
1.089 |
Presión de vapor |
2.57 [mmHg] 2.57 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 0.2 2.57 mmHg |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















